molecular formula C15H12O4 B14011324 2-Methyl-2-phenoxy-2H,4H-1,3-benzodioxin-4-one CAS No. 52602-04-7

2-Methyl-2-phenoxy-2H,4H-1,3-benzodioxin-4-one

Cat. No.: B14011324
CAS No.: 52602-04-7
M. Wt: 256.25 g/mol
InChI Key: STVORVGNQQXGHL-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- is a chemical compound that belongs to the class of benzodioxins. These compounds are characterized by a dioxin ring fused to a benzene ring. The specific structure of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- includes a methyl group and a phenoxy group attached to the dioxin ring, making it a unique derivative within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate, leading to the formation of 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives. These iodides can then be reduced with tributyltin hydride to yield the desired 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

52602-04-7

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-methyl-2-phenoxy-1,3-benzodioxin-4-one

InChI

InChI=1S/C15H12O4/c1-15(17-11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)14(16)19-15/h2-10H,1H3

InChI Key

STVORVGNQQXGHL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3

Origin of Product

United States

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